

An In-depth Technical Guide to the Chemical Structure of Sophoricoside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sophoricoside*

Cat. No.: *B191293*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant biological pathways of **Sophoricoside**. The information is curated for professionals in research and development, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Identity and Structure

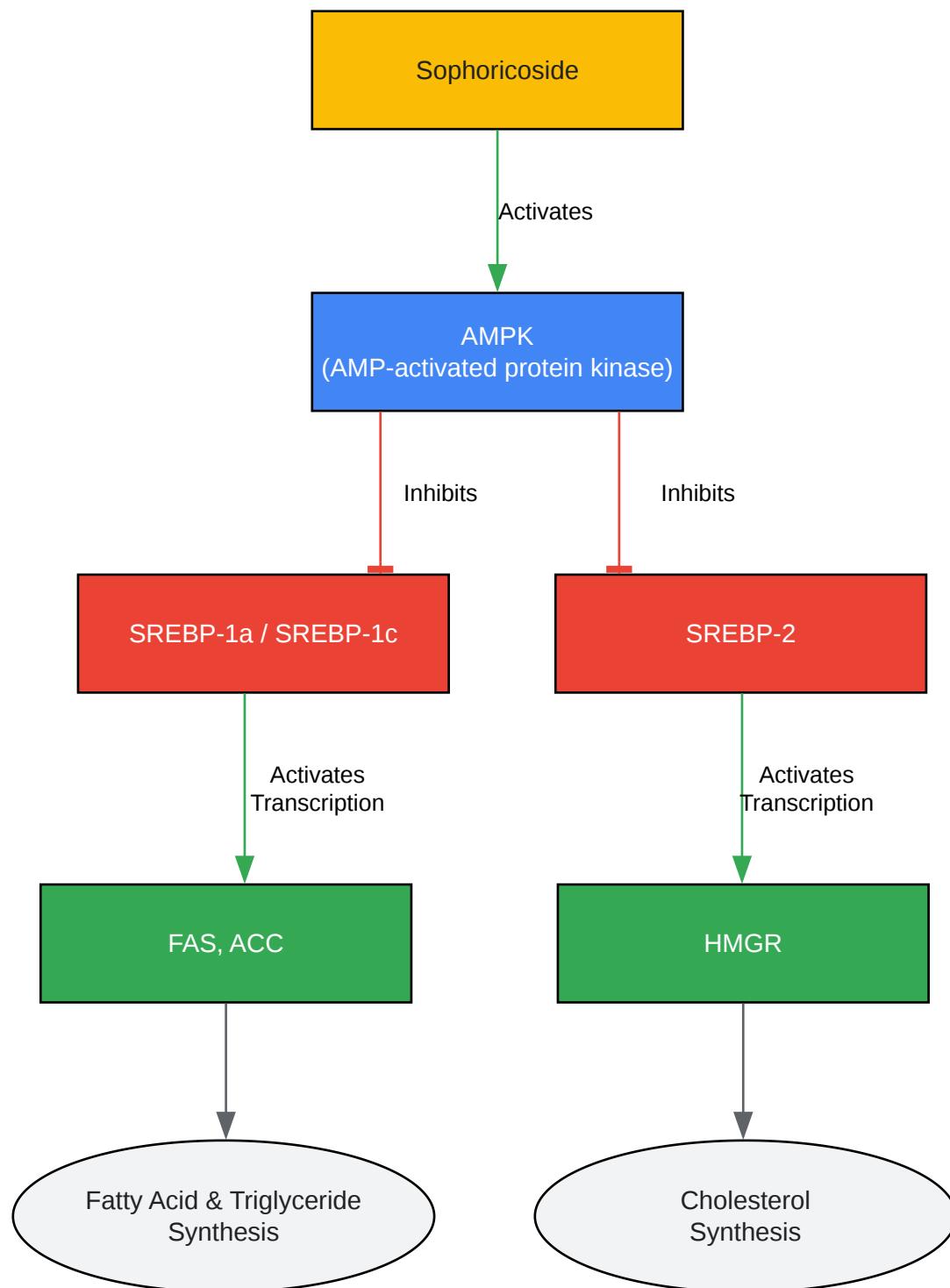
Sophoricoside is an isoflavone glycoside, a class of natural compounds known for their diverse biological activities. It is primarily isolated from the fruits and seeds of *Sophora japonica* L. (the Japanese pagoda tree).^{[1][2]} The core structure consists of a genistein aglycone (an isoflavone) attached to a β -D-glucopyranosyl moiety at the 4'-position.

The definitive chemical identifiers for **Sophoricoside** are as follows:

- IUPAC Name: 5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
- Molecular Formula: $C_{21}H_{20}O_{10}$
- CAS Number: 152-95-4
- SMILES: C1=CC(=CC=C1C2=COCC3=CC(=CC(=C3C2=O)O)O)O[C@H]4--INVALID-LINK--CO)O">C@@HO

- InChI: InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1
- InChIKey: ISQRJFLLIDGZEP-CMWLGVASA-N

Physicochemical and Biological Data


The following table summarizes key quantitative data for **Sophoricoside**, compiled from various analytical and biological studies.

Property	Value
Molecular Weight	432.38 g/mol
Appearance	Off-white to pale yellow crystalline powder
Melting Point	237–238 °C
Density	1.83 g/cm ³
Solubility	Soluble in DMSO (86 mg/mL), Pyridine. Slightly soluble in Methanol. Published data regarding solubility in water and ethanol is conflicting.
UV-Vis (λ max)	260 nm (in HPLC mobile phase)
Mass Spectrometry (ESI-)	[M-H] ⁻ at m/z 431
Biological Activity	Selective inhibitor of cyclooxygenase-2 (COX-2) with an IC ₅₀ of 3.3 μ M. ^{[3][4]} Inhibits lipid accumulation in HepG2 cells at concentrations of 1–10 μ M. ^{[1][5]}

Key Signaling Pathway: Regulation of Lipogenesis

Sophoricoside has been identified as a modulator of lipid metabolism. A key mechanism of action is its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and subsequently inhibits

downstream pathways, including the sterol regulatory element-binding protein (SREBP) pathway, which governs the synthesis of fatty acids and cholesterol.

[Click to download full resolution via product page](#)

Sophoricoside-mediated inhibition of lipogenesis via the AMPK/SREBP pathway.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and biological evaluation of **Sophoricoside**.

Extraction and Purification from Sophora Fruits

This protocol is adapted from a patented method for industrial-scale extraction.

- Maceration: Grind dried Sophora fruit medicinal materials into a coarse powder.
- Solvent Extraction: Add 8–12 times the weight of the powdered material in a solvent solution of alkaline, dilute alcohol containing sodium borate.
- Reflux: Heat the mixture and reflux for 2-3 cycles to ensure exhaustive extraction.
- Neutralization & Filtration: Combine the extracts and adjust the pH to neutral using an appropriate acid. Filter the solution to remove solid plant material.
- Chromatography: Pass the neutralized, filtered extract through a macroporous resin column.
- Elution: Elute the column with an ethanol-water mixture.
- Concentration and Precipitation: Concentrate the eluent to facilitate the precipitation of the crude extract. Dissolve the concentrate in ethyl acetate and filter. The undissolved substance is then dissolved in acetone and filtered again.
- Crystallization: The resulting filter cake is dissolved in 70-90% ethanol via backflow. The final product is obtained through 2-4 cycles of crystallization.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the quantification of **Sophoricoside** in biological matrices.

- Instrumentation: HPLC system with UV detection.
- Column: Reversed-phase C18 column.

- Mobile Phase: Acetonitrile:Methanol:0.08% Phosphoric Acid (8:29:63, v/v/v).[\[6\]](#)
- Flow Rate: 1.0 mL/min.[\[6\]](#)
- Detection: UV at 260 nm.[\[6\]](#)
- Sample Preparation (Plasma): Precipitate protein from plasma samples by adding methanol. Centrifuge and inject the supernatant into the HPLC system.[\[6\]](#)
- Internal Standard: Naringin can be used as an internal standard for quantitative analysis.[\[6\]](#)

Spectroscopic Characterization (NMR & MS)

This outlines a general procedure for the structural confirmation of isolated **Sophoricoside**.

- Sample Preparation (NMR): Dissolve approximately 10-20 mg of purified **Sophoricoside** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
- NMR Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
 - ¹H-NMR: Obtain a standard one-dimensional proton spectrum.
 - ¹³C-NMR: Obtain a standard one-dimensional carbon spectrum with proton decoupling.
 - 2D NMR: Perform 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.
- Sample Preparation (MS): Prepare a dilute solution of **Sophoricoside** in a suitable solvent like methanol or acetonitrile.
- MS Data Acquisition: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source, typically in negative ion mode.
 - Full Scan MS: Acquire a full scan to determine the mass of the deprotonated molecule [M-H]⁻.

- Tandem MS (MS/MS): Select the parent ion (e.g., m/z 431) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern is crucial for confirming the structure, showing the loss of the glucose moiety (a loss of 162 Da) to yield the genistein aglycone fragment (m/z 269).

In Vitro Lipogenesis Inhibition Assay

This protocol details a cell-based assay to measure the effect of **Sophoricoside** on lipid accumulation in hepatocytes.

- Cell Culture: Culture human hepatocarcinoma (HepG2) cells in DMEM medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ atmosphere.[5]
- Serum Starvation: Before treatment, culture the cells in serum-free DMEM for 12 hours.[5]
- Treatment: Incubate the serum-starved cells with varying concentrations of **Sophoricoside** (e.g., 1, 5, 10 µM) in DMEM containing 100 nM oleic acid for 24 hours to induce lipid accumulation. A vehicle control (DMSO) and a positive control (e.g., 10 µM lovastatin) should be included.[5][7]
- Cell Viability Assay: In a parallel plate, perform an MTT assay to ensure that the tested concentrations of **Sophoricoside** are not cytotoxic.[1]
- Oil Red O Staining:
 - Wash the treated cells with phosphate-buffered saline (PBS).
 - Fix the cells with 10% formalin for at least 1 hour.
 - Wash with water and then with 60% isopropanol.
 - Stain the cells with a freshly prepared and filtered Oil Red O solution for 10 minutes.
 - Wash thoroughly with water to remove excess stain.
- Quantification:

- Visually inspect and photograph the cells under a microscope to observe lipid droplets (stained red).
- For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance of the eluate at approximately 500 nm using a spectrophotometer. The absorbance is directly proportional to the amount of accumulated lipid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. plos.figshare.com [plos.figshare.com]
- 2. rsc.org [rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Sophoricoside]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b191293#what-is-the-chemical-structure-of-sophoricoside>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com